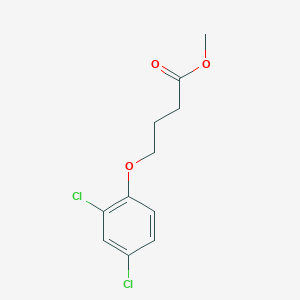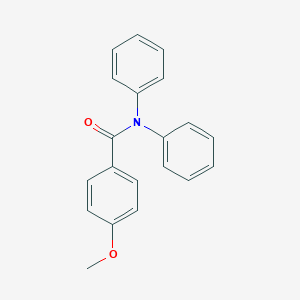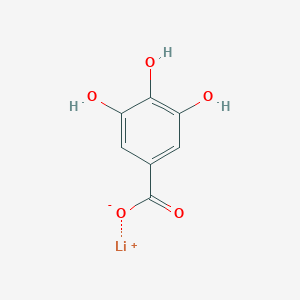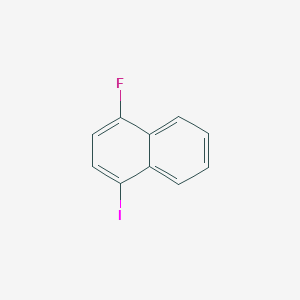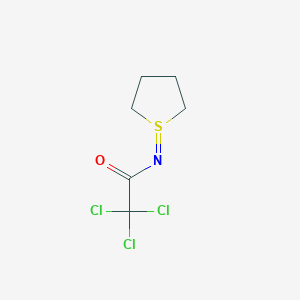
2,2,2-trichloro-N-(thiolan-1-ylidene)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-trichloro-N-(thiolan-1-ylidene)acetamide is a heterocyclic compound containing a sulfur atom in its ring structure. This compound is a derivative of thiophene, which is a five-membered aromatic ring with one sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 1,1,2,3,4,5-hexahydro-1-((trichloroacetyl)imino)- typically involves the reaction of thiophene derivatives with trichloroacetyl chloride under specific conditions. One common method is the reaction of 1,1,2,3,4,5-hexahydrothiophene with trichloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
2,2,2-trichloro-N-(thiolan-1-ylidene)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloroacetyl group to a less oxidized state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring .
科学的研究の応用
2,2,2-trichloro-N-(thiolan-1-ylidene)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes
作用機序
The mechanism of action of thiophene, 1,1,2,3,4,5-hexahydro-1-((trichloroacetyl)imino)- involves its interaction with specific molecular targets. The trichloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The sulfur atom in the thiophene ring can also participate in redox reactions, influencing the compound’s activity .
類似化合物との比較
Similar Compounds
Thiophene, 1,1,2,3,4,5-hexahydro-1-imino-, 1-oxide: This compound has a similar structure but contains an additional oxygen atom, which can alter its chemical properties and reactivity.
2,2,2-trichloro-N-(thiolan-1-ylidene)acetamide, hydrochloride: This is the hydrochloride salt form of the compound, which can have different solubility and stability properties.
Uniqueness
This compound is unique due to its specific trichloroacetyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
15436-35-8 |
|---|---|
分子式 |
C6H8Cl3NOS |
分子量 |
248.6 g/mol |
IUPAC名 |
2,2,2-trichloro-N-(thiolan-1-ylidene)acetamide |
InChI |
InChI=1S/C6H8Cl3NOS/c7-6(8,9)5(11)10-12-3-1-2-4-12/h1-4H2 |
InChIキー |
LNBNCOGHHLHNEO-UHFFFAOYSA-N |
SMILES |
C1CCS(=NC(=O)C(Cl)(Cl)Cl)C1 |
正規SMILES |
C1CCS(=NC(=O)C(Cl)(Cl)Cl)C1 |
Key on ui other cas no. |
15436-35-8 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


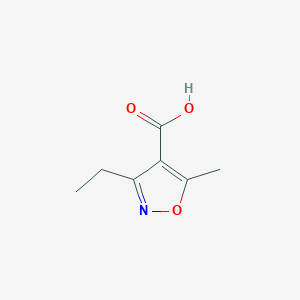

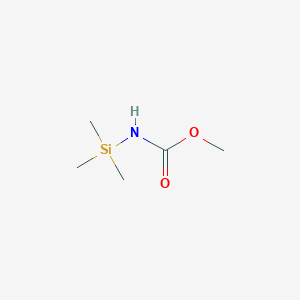
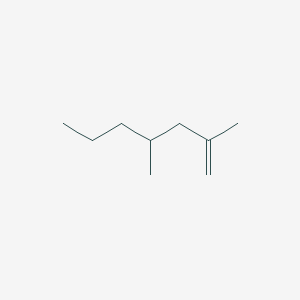
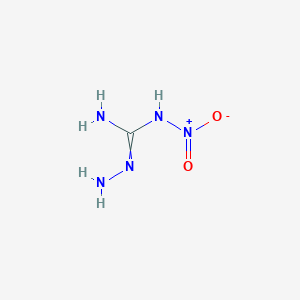
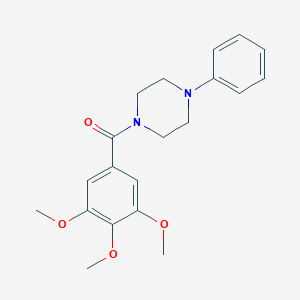
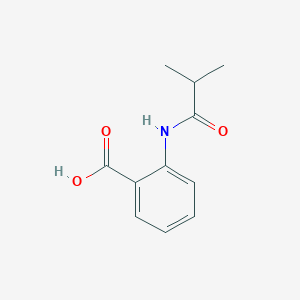
![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)

